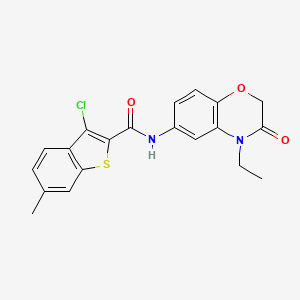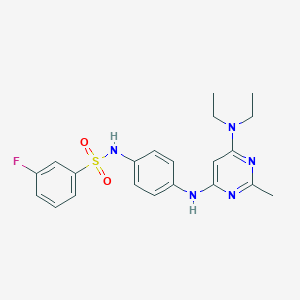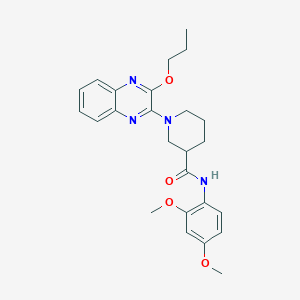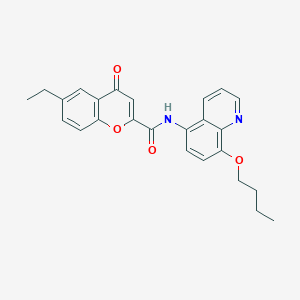![molecular formula C20H27N3O3 B11309913 N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11309913.png)
N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a butylcyclohexyl group, an oxadiazole ring, and a phenoxyacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 4-butylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the 1,2,4-oxadiazole ring . The final step involves the reaction of the oxadiazole intermediate with phenoxyacetyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexyl acetate: Shares the butylcyclohexyl group but differs in the functional groups attached to the cyclohexyl ring.
4-tert-Butylcyclohexyl acrylate: Contains a similar cyclohexyl group but with an acrylate moiety instead of the oxadiazole and phenoxyacetamide groups.
Uniqueness
N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is unique due to its combination of the oxadiazole ring and phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.
Propriétés
Formule moléculaire |
C20H27N3O3 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H27N3O3/c1-2-3-7-15-10-12-16(13-11-15)19-22-20(23-26-19)21-18(24)14-25-17-8-5-4-6-9-17/h4-6,8-9,15-16H,2-3,7,10-14H2,1H3,(H,21,23,24) |
Clé InChI |
BQGAVSUKELIVAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-acetylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11309845.png)

![1-(2,6-dimethylphenoxy)-3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11309873.png)

![N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11309888.png)

![1-[5-(2,4-dibromophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B11309900.png)

![N-{2-[3-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11309916.png)
![N-{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B11309923.png)
![trans-4-[({2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11309937.png)
![6-chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309938.png)
